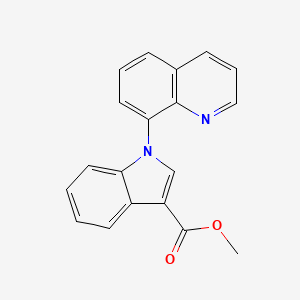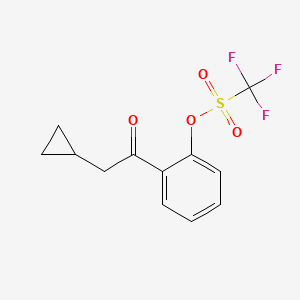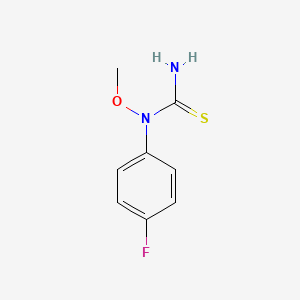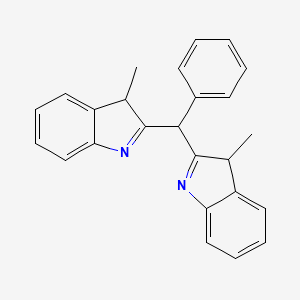
Methyl 2-methylidene-8-phenylocta-4,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methylidene-8-phenylocta-4,6-dienoate is an organic compound with the molecular formula C16H18O2 It is a derivative of octadienoic acid and features a phenyl group and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylidene-8-phenylocta-4,6-dienoate typically involves the esterification of 2-methylidene-8-phenylocta-4,6-dienoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methylidene-8-phenylocta-4,6-dienoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium amide (NaNH2) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated esters.
Applications De Recherche Scientifique
Methyl 2-methylidene-8-phenylocta-4,6-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 2-methylidene-8-phenylocta-4,6-dienoate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methylidene-8-phenylocta-4,6-dienoate: shares similarities with other esters of octadienoic acid, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a phenyl group and a methylene group. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
646533-92-8 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
methyl 2-methylidene-8-phenylocta-4,6-dienoate |
InChI |
InChI=1S/C16H18O2/c1-14(16(17)18-2)10-6-3-4-7-11-15-12-8-5-9-13-15/h3-9,12-13H,1,10-11H2,2H3 |
Clé InChI |
LBBGAQIPVLNCTF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)CC=CC=CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)



![Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B12586718.png)
![1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene](/img/structure/B12586720.png)
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)

![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
